N'-Hydroxyazetidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxyazetidine-1-carboximidamide is a chemical compound with the molecular formula C₄H₉N₃O It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxyazetidine-1-carboximidamide typically involves the reaction of azetidine with hydroxylamine and a suitable carboximidamide precursor. One common method is the photochemical flow synthesis, which utilizes a Norrish-Yang cyclization reaction. This method allows for the efficient production of 3-hydroxyazetidines, which can then be further modified to produce N’-Hydroxyazetidine-1-carboximidamide .
Industrial Production Methods
Industrial production methods for N’-Hydroxyazetidine-1-carboximidamide are not well-documented in the literature. the scalability of the photochemical flow synthesis method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxyazetidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxyazetidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-Hydroxyazetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyazetidine-3-carboxamide: Another member of the azetidine family with similar structural features.
Piperine-carboximidamide hybrids: Compounds that combine the azetidine ring with other functional groups for enhanced biological activity.
Uniqueness
N’-Hydroxyazetidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H9N3O |
---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
N'-hydroxyazetidine-1-carboximidamide |
InChI |
InChI=1S/C4H9N3O/c5-4(6-8)7-2-1-3-7/h8H,1-3H2,(H2,5,6) |
InChI-Schlüssel |
TVXHFLCDNYBPGF-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(C1)/C(=N/O)/N |
Kanonische SMILES |
C1CN(C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.